molecular formula C12H18O4 B8572254 [3-Methoxy-5-(3-methoxypropoxy)phenyl]methanol CAS No. 857271-97-7

[3-Methoxy-5-(3-methoxypropoxy)phenyl]methanol

Cat. No. B8572254
M. Wt: 226.27 g/mol
InChI Key: SVBQJSRDOYOCOI-UHFFFAOYSA-N
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Patent
US08163773B2

Procedure details

The title compound is synthesized by MnO2 oxidation of [3-Methoxy-5-(3-methoxy-propoxy)-phenyl]-methanol (4.20 g, 18.6 mmol) in toluene at RT for 12 h. Yellow oil; MS: 225 [M+H]+; tR (HPLC, CombiScreen ODS-AM 50×4.6 mm; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 5 min then 100% CH3CN+0.1% TFA for 2 min, flow 2.0 ml/min): 3.59 min.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:15][OH:16])[CH:6]=[C:7]([O:9][CH2:10][CH2:11][CH2:12][O:13][CH3:14])[CH:8]=1.CC#N>C1(C)C=CC=CC=1.O=[Mn]=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[C:7]([O:9][CH2:10][CH2:11][CH2:12][O:13][CH3:14])[CH:8]=1)[CH:15]=[O:16]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OCCCOC)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3.59 min.
Duration
3.59 min

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=C(C1)OCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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